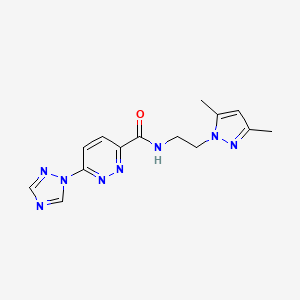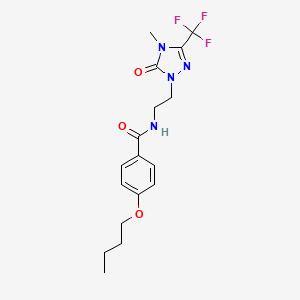
4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically involves a multi-step organic reaction sequence:
Starting Materials: : The process often begins with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole through the reaction of trifluoroacetic acid with suitable precursors.
Intermediate Formation: : The intermediate, 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine, is synthesized via nucleophilic substitution.
Final Coupling: : The final compound, this compound, is obtained through amide coupling with 4-butoxybenzoyl chloride under specific reaction conditions.
Industrial Production Methods
Industrial production typically scales up these reactions using optimized conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specialized equipment and processes ensure the efficient and cost-effective manufacture of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions leading to the formation of various oxides.
Reduction: : Reduction can yield reduced triazole derivatives.
Substitution: : Various substitutions at the triazole ring or the benzamide moiety can be conducted to form derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Conditions vary but typically involve specific solvents, temperatures, and pH levels to optimize reaction efficiency.
Major Products Formed
The reactions typically lead to products such as N-alkylated benzamides, triazole derivatives, and oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound finds applications in various scientific domains:
Chemistry: : Utilized as a building block for synthesizing novel organic compounds and as a reference standard in analytical chemistry.
Biology: : Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for potential therapeutic uses due to its unique interaction with biological targets.
Industry: : Used in the development of new materials with specific properties, such as enhanced chemical resistance or specific functional capabilities.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, within biological systems. The trifluoromethyl and triazole moieties often play a crucial role in these interactions, leading to modulation of specific biological pathways.
Comparison with Similar Compounds
Compared to other triazole derivatives:
4-butoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide: stands out for its enhanced stability and unique trifluoromethyl group.
Similar Compounds: : Other similar compounds include 1,2,4-triazole-3,5-diones and various N-alkylbenzamides, which share structural similarities but differ in their specific substituent groups and resulting properties.
Properties
IUPAC Name |
4-butoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3/c1-3-4-11-27-13-7-5-12(6-8-13)14(25)21-9-10-24-16(26)23(2)15(22-24)17(18,19)20/h5-8H,3-4,9-11H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHMPUIVPDBUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

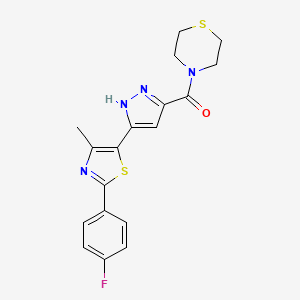
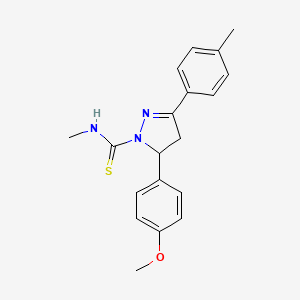
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)
![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
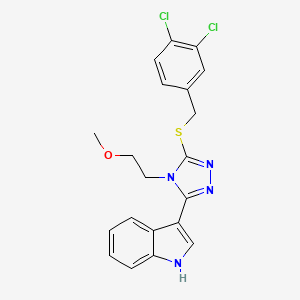
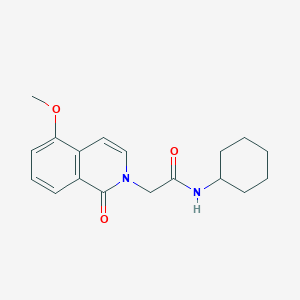
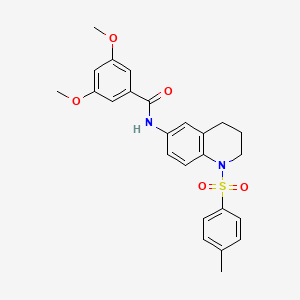
![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2374682.png)
